Product packaging for Cis-3-ethyl-4-tosyltetrahydrofuran(Cat. No.:)

Cis-3-ethyl-4-tosyltetrahydrofuran

Cat. No.: B12903256
M. Wt: 254.35 g/mol
InChI Key: UGHQOPSLLPRAHQ-WCQYABFASA-N
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Description

Cis-3-ethyl-4-tosyltetrahydrofuran is a synthetically valuable chiral tetrahydrofuran derivative. The tetrahydrofuran (THF) ring is a common structural motif found in a wide array of biologically active natural products and pharmaceuticals, including annonaceous acetogenins, lignans, and polyether ionophores . These structures often exhibit significant biological activities, such as antitumor, antihelmic, antimalarial, and antimicrobial properties . This compound is specifically functionalized with an ethyl group and a para-toluenesulfonyl (tosyl) group in a cis-configuration on the tetrahydrofuran ring. The tosyl group is an excellent leaving group, making this molecule a pivotal intermediate in nucleophilic substitution reactions for constructing more complex molecular architectures . Its primary research value lies in its application as a key chiral building block in stereoselective synthesis. Researchers can utilize it to introduce a substituted tetrahydrofuran fragment into target molecules or to perform further functionalization, such as ring-opening reactions, which tetrahydrofuran derivatives can undergo in the presence of acid or base catalysts . It is particularly useful in the development of novel pharmaceutical candidates and in the total synthesis of complex natural products containing saturated oxygen-containing heterocycles. This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O3S B12903256 Cis-3-ethyl-4-tosyltetrahydrofuran

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O3S

Molecular Weight

254.35 g/mol

IUPAC Name

(3S,4S)-3-ethyl-4-(4-methylphenyl)sulfonyloxolane

InChI

InChI=1S/C13H18O3S/c1-3-11-8-16-9-13(11)17(14,15)12-6-4-10(2)5-7-12/h4-7,11,13H,3,8-9H2,1-2H3/t11-,13+/m0/s1

InChI Key

UGHQOPSLLPRAHQ-WCQYABFASA-N

Isomeric SMILES

CC[C@H]1COC[C@H]1S(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCC1COCC1S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Synthetic Methodologies for Cis 3 Ethyl 4 Tosyltetrahydrofuran

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the target molecule, cis-3-ethyl-4-tosyltetrahydrofuran, reveals several logical disconnections. The most apparent disconnection is the bond between the oxygen atom and one of the adjacent carbons (C2 or C5), which points to an intramolecular cyclization of a linear precursor. Given the presence of the tosyl group at C4, a classic and powerful approach is the intramolecular Williamson ether synthesis. This involves the cyclization of a 1,4-diol derivative where one of the hydroxyl groups is activated as a tosylate.

Specifically, the key disconnection is the C-O bond, leading back to a precursor such as (3R,4S)-4-(tosyloxy)hexane-1,3-diol. The cis-relationship between the ethyl group at C3 and the tosyl group at C4 is a critical stereochemical feature that must be established in the precursor. The primary hydroxyl group at C1 would act as the nucleophile, attacking the carbon bearing the tosylate leaving group at C4 to form the tetrahydrofuran (B95107) ring.

An alternative retrosynthetic approach could involve the cyclization of a homoallylic alcohol derivative. This strategy would entail the formation of the C-O bond and one of the C-C bonds of the ethyl group in a concerted or stepwise manner. However, the former strategy utilizing a diol precursor is generally more direct for accessing the target molecule with the desired substitution pattern.

Development of Stereoselective Synthetic Routes

The creation of the two contiguous stereocenters at C3 and C4 with a cis configuration is the central challenge in the synthesis of the target molecule. Several stereoselective strategies can be employed to achieve this.

Diastereoselective methods aim to control the relative stereochemistry between the C3-ethyl and C4-tosyl groups. A common strategy involves the diastereoselective reduction of a ketone precursor. For instance, a β-keto ester could be elaborated to a γ-hydroxy ketone. Subsequent reduction of the ketone at C3 would be directed by the existing stereocenter at C4 (or a precursor to it). The choice of reducing agent and reaction conditions is crucial for achieving high diastereoselectivity.

Another powerful diastereoselective approach is the substrate-controlled epoxidation of a homoallylic alcohol, followed by intramolecular cyclization. The stereochemistry of the epoxide is directed by the allylic hydroxyl group, which then sets the stereochemistry of the final product upon ring-opening and cyclization.

For the preparation of a single enantiomer of this compound, enantioselective catalysis is indispensable. Asymmetric hydrogenation or transfer hydrogenation of a suitable unsaturated precursor using a chiral catalyst (e.g., Ru-BINAP or Rh-DIPAMP complexes) can establish the stereocenters with high enantiomeric excess.

For example, an allylic alcohol precursor could be subjected to an asymmetric epoxidation (e.g., Sharpless epoxidation) to introduce a chiral epoxide. This epoxide can then be opened regioselectively to introduce the ethyl group, followed by further functional group manipulation and cyclization.

Asymmetric induction using chiral auxiliaries provides another robust method for controlling the absolute stereochemistry. A chiral auxiliary can be temporarily attached to the precursor molecule to direct the stereochemical outcome of a key bond-forming reaction. For instance, an Evans' chiral auxiliary can be used to control the stereoselective alkylation of a carbonyl compound to introduce the ethyl group at the C3 position with a defined stereochemistry. Subsequent removal of the auxiliary and further transformations would lead to the desired enantiomerically enriched precursor for cyclization.

Precursor Identification and Elaboration

The primary precursor for the synthesis of this compound via an intramolecular Williamson ether synthesis is a suitably protected (3R,4S)-4-(tosyloxy)hexane-1,3-diol or its enantiomer. The synthesis of this precursor can be envisioned starting from commercially available and achiral materials.

A plausible route to the diol precursor could begin with a stereoselective aldol (B89426) reaction between propanal and a suitable three-carbon electrophile to construct the C3-C4 bond and set the relative stereochemistry. Subsequent reduction of a carbonyl group would yield the 1,3-diol moiety.

Alternatively, a catalytic asymmetric approach could start with a compound like (E)-hex-4-en-3-ol. Asymmetric dihydroxylation (e.g., using AD-mix-β) would yield a triol with the desired stereochemistry at C3 and C4. Selective protection of the hydroxyl groups, followed by tosylation of the C4 hydroxyl group, would furnish the cyclization precursor.

The table below outlines a potential synthetic sequence for a key precursor.

StepReactant(s)Reagent(s) and ConditionsProductPurpose
1Propanal, Ethyl acrylateDi-n-butylboron triflate, TriethylamineEthyl 3-hydroxy-2-methylpentanoateStereoselective aldol reaction to set C2-C3 stereochemistry (analogous to C3-C4 in target)
2Ethyl 3-hydroxy-2-methylpentanoateLithium aluminum hydride2-Methylpentane-1,3-diolReduction of the ester to a diol
32-Methylpentane-1,3-diolTrityl chloride, Triethylamine, DMAP1-(Trityloxy)-2-methylpentan-3-olSelective protection of the primary alcohol
41-(Trityloxy)-2-methylpentan-3-olp-Toluenesulfonyl chloride, Pyridine (B92270)1-(Trityloxy)-2-methylpentan-3-yl tosylateTosylation of the secondary alcohol
51-(Trityloxy)-2-methylpentan-3-yl tosylateAcetic acid, Water2-Methyl-3-(tosyloxy)pentan-1-olDeprotection of the primary alcohol to yield cyclization precursor

This table presents a representative synthetic sequence for a precursor analogous to what would be required for the target molecule.

Optimization of Reaction Conditions for Synthesis

The final cyclization step to form the tetrahydrofuran ring is critical and requires careful optimization. The intramolecular Williamson ether synthesis is typically performed under basic conditions to deprotonate the primary hydroxyl group, which then acts as a nucleophile.

Key parameters for optimization include:

Base: A variety of bases can be used, such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium bis(trimethylsilyl)amide (LiHMDS). The choice of base can influence the reaction rate and the formation of side products. Strong, non-nucleophilic bases are generally preferred.

Solvent: The solvent plays a crucial role in solvating the alkoxide intermediate and influencing the reaction kinetics. Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed.

Temperature: The reaction temperature needs to be controlled to prevent side reactions, such as elimination. The reaction is often carried out at room temperature or with gentle heating.

Concentration: The reaction is typically run at high dilution to favor the intramolecular cyclization over intermolecular polymerization.

The table below summarizes typical conditions for the intramolecular cyclization.

ParameterConditionRationale
Base Sodium hydride (NaH)Strong, non-nucleophilic base that provides irreversible deprotonation.
Solvent Tetrahydrofuran (THF)Aprotic, polar solvent that dissolves the reactants and facilitates the SN2 reaction.
Temperature 0 °C to room temperatureTo control the reaction rate and minimize potential side reactions.
Concentration 0.01 - 0.1 MHigh dilution conditions to favor intramolecular cyclization.

Comparative Analysis of Synthetic Pathways

Pathway 1: Synthesis from (R,R)-(+)-Diethyl Tartrate

This pathway leverages the inherent chirality of diethyl tartrate to establish the stereocenters of the target molecule. The synthesis would proceed through a series of well-established transformations.

Formation of a Diol: (R,R)-(+)-Diethyl tartrate is first converted to (2R,3R)-butane-1,2,3,4-tetrol. This can be achieved through the reduction of the ester groups, for example, using a strong reducing agent like lithium aluminum hydride in an ethereal solvent such as tetrahydrofuran (THF).

Selective Protection: The primary hydroxyl groups of the resulting tetrol are selectively protected, for instance, as trityl ethers, to allow for the manipulation of the secondary hydroxyl groups.

Oxidation: The two secondary hydroxyl groups are then oxidized to the corresponding diketone.

Grignard Reaction: A Grignard reaction with ethylmagnesium bromide would be performed on one of the ketone groups. To achieve selectivity, one of the ketone groups might be temporarily protected.

Stereoselective Reduction: The remaining ketone is then stereoselectively reduced to an alcohol, aiming for the cis configuration relative to the newly introduced ethyl group. This can be a challenging step and may require screening of various reducing agents and conditions.

Deprotection and Cyclization: Removal of the protecting groups from the primary alcohols followed by an acid-catalyzed intramolecular cyclization would yield cis-3-ethyl-tetrahydrofuran-4-ol.

Tosylation: The final step is the tosylation of the hydroxyl group using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to yield the target compound, this compound.

Pathway 2: Synthesis via Stereoselective Ketone Reduction

This alternative pathway begins with achiral starting materials and introduces chirality through a stereoselective reduction step.

Acetoacetate (B1235776) Alkylation: The synthesis commences with the alkylation of ethyl acetoacetate with 2-bromo-1,1-diethoxyethane to introduce the precursor for the tetrahydrofuran ring.

Hydrolysis and Decarboxylation: Acidic hydrolysis of the resulting product would remove the acetyl group and the acetal, leading to a keto-aldehyde.

Intramolecular Aldol Condensation: Base-catalyzed intramolecular aldol condensation would form a cyclic β-hydroxy ketone.

Dehydration: Dehydration of the aldol product would yield a dihydrofuranone derivative.

Conjugate Addition: A conjugate addition of an ethyl group using an organocuprate reagent (e.g., lithium diethylcuprate) would introduce the ethyl substituent at the desired position.

Stereoselective Ketone Reduction: The crucial step is the stereoselective reduction of the ketone to an alcohol, establishing the cis relationship. This could be achieved using a bulky reducing agent that approaches from the less hindered face of the molecule.

Tosylation: The resulting cis-3-ethyl-tetrahydrofuran-4-ol is then tosylated as described in Pathway 1.

Comparative Data Tables

The following tables provide a comparative overview of the two proposed synthetic pathways.

Parameter Pathway 1: From Diethyl Tartrate Pathway 2: Via Stereoselective Ketone Reduction
Starting Material (R,R)-(+)-Diethyl TartrateEthyl acetoacetate, 2-bromo-1,1-diethoxyethane
Chirality Source Chiral poolStereoselective reaction
Number of Steps ~7~7
Key Challenges Selective protection and deprotection, stereoselective Grignard reaction and reduction.Stereoselective conjugate addition and ketone reduction.
Potential Advantages Well-defined initial stereochemistry.Use of inexpensive, achiral starting materials.
Potential Disadvantages Longer route, potentially lower overall yield due to multiple steps.Control of stereoselectivity in two key steps can be difficult.
Step Pathway 1: Reagents and Conditions Pathway 2: Reagents and Conditions
1 1. LiAlH4, THF; 2. H3O+1. NaOEt, EtOH; 2. 2-bromo-1,1-diethoxyethane
2 Trityl chloride, pyridineH3O+, heat
3 PCC, CH2Cl2NaOH, H2O
4 1. Ethylmagnesium bromide, THF; 2. H3O+H+, heat
5 NaBH4, CeCl3 (Luche reduction)(Et)2CuLi, THF
6 H+, heatNaBH4 (or other selective reducing agent), MeOH
7 TsCl, pyridineTsCl, pyridine

It is important to note that both pathways are hypothetical and would require significant experimental optimization to achieve the desired product with good yield and stereoselectivity. The choice of pathway in a practical setting would depend on factors such as the availability of specific reagents, the scale of the synthesis, and the capabilities of the laboratory.

Chemical Reactivity and Transformations of Cis 3 Ethyl 4 Tosyltetrahydrofuran

Reactions Involving the Tosyl Group

The tosyl group is a derivative of p-toluenesulfonic acid and is known for its exceptional ability to function as a leaving group in nucleophilic substitution reactions. This property is attributed to the stability of the resulting tosylate anion, which is resonance-stabilized.

Nucleophilic Displacement Reactions

The carbon atom to which the tosyl group is attached in Cis-3-ethyl-4-tosyltetrahydrofuran is electrophilic and is a prime target for nucleophilic attack. These reactions typically proceed via an S_N2 mechanism, which would lead to an inversion of stereochemistry at the C4 position. A wide array of nucleophiles can be employed to displace the tosylate, leading to a diverse range of substituted tetrahydrofuran (B95107) derivatives.

The general scheme for nucleophilic displacement is as follows:

This compound + Nu:⁻ → trans-3-ethyl-4-Nu-tetrahydrofuran + TsO:⁻

Where Nu:⁻ represents a nucleophile and TsO:⁻ is the tosylate leaving group.

Table 1: Potential Nucleophilic Displacement Reactions

Nucleophile (Nu:⁻)Reagent ExampleProduct
Azide (B81097) (N₃⁻)Sodium azide (NaN₃)trans-4-azido-3-ethyltetrahydrofuran
Cyanide (CN⁻)Sodium cyanide (NaCN)trans-3-ethyltetrahydrofuran-4-carbonitrile
Hydroxide (B78521) (OH⁻)Sodium hydroxide (NaOH)trans-3-ethyltetrahydrofuran-4-ol
Alkoxide (RO⁻)Sodium methoxide (B1231860) (NaOCH₃)trans-3-ethyl-4-methoxytetrahydrofuran
Thiolate (RS⁻)Sodium thiophenoxide (NaSPh)trans-3-ethyl-4-(phenylthio)tetrahydrofuran
Halides (X⁻)Lithium bromide (LiBr)trans-4-bromo-3-ethyltetrahydrofuran

The efficiency of these reactions can be influenced by factors such as the solvent, temperature, and the nature of the nucleophile. Steric hindrance from the adjacent ethyl group and the cyclic nature of the substrate may affect the reaction rates.

Reductive Cleavage Strategies

The carbon-oxygen bond of the tosylate can be cleaved reductively to replace the tosyl group with a hydrogen atom. This transformation is useful for deoxygenation of the corresponding alcohol. While methods for the reductive cleavage of aryl tosylates are well-documented, similar principles can be applied to alkyl tosylates. rsc.org Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄) in the presence of additives, and dissolving metal reductions (e.g., sodium in liquid ammonia). numberanalytics.com

For instance, treatment of this compound with a strong hydride source like LiAlH₄ would be expected to yield 3-ethyltetrahydrofuran.

Reaction Scheme:

This compound + [H]⁻ → 3-ethyltetrahydrofuran + TsO:⁻

This type of reaction is a key step in synthetic sequences where a hydroxyl group is removed.

Applications as a Leaving Group

The primary role of the tosyl group in this compound is to function as an excellent leaving group, facilitating the formation of new bonds at the C4 position. This is a common strategy in organic synthesis to activate a hydroxyl group for substitution, as alcohols themselves are poor leaving groups. The conversion of the corresponding alcohol (cis-3-ethyltetrahydrofuran-4-ol) to the tosylate dramatically enhances its reactivity towards nucleophiles. This strategy is fundamental in the construction of complex molecules where precise control of stereochemistry and functionality is required. nih.gov

Transformations of the Tetrahydrofuran Ring System

The tetrahydrofuran ring is generally stable, but under certain conditions, it can undergo transformations such as ring-opening or further functionalization.

Ring-Opening Reactions

Ring-opening of the tetrahydrofuran moiety in this compound is a plausible reaction pathway, particularly under strongly acidic conditions or in the presence of certain Lewis acids. nih.gov The ether oxygen can be protonated, which activates the ring towards nucleophilic attack, leading to cleavage of a C-O bond.

For example, treatment with a strong acid like HBr could potentially lead to the formation of a di-substituted open-chain product. The regioselectivity of the ring opening would be influenced by the electronic and steric effects of the substituents.

The presence of the tosylate group can also influence ring-opening reactions. In some cases, intramolecular reactions can occur where a nucleophile generated elsewhere in the molecule attacks the tetrahydrofuran ring.

Functionalization of the Tetrahydrofuran Core

Beyond the reactions at the C4 position, further functionalization of the tetrahydrofuran ring is conceivable, although less facile. For instance, radical reactions could potentially introduce substituents at other positions on the ring. However, the most prominent and predictable point of functionalization remains the carbon bearing the tosyl group. The synthesis of various substituted tetrahydrofurans is a significant area of research due to their presence in many natural products. nih.gov The manipulation of the tosyl group in this compound provides a direct entry into a variety of 4-substituted 3-ethyltetrahydrofuran derivatives.

Reactivity of the Ethyl Substituent

The ethyl group attached to the C3 position of the tetrahydrofuran ring, while seemingly a simple alkyl chain, offers opportunities for selective chemical modifications. These transformations can be broadly categorized into functionalization at the alpha-carbon of the ethyl group and other modifications along the side-chain.

Alpha-Functionalization

The carbon atom adjacent to the tetrahydrofuran ring (the alpha-position) of the ethyl group exhibits a certain degree of reactivity that can be exploited for the introduction of new functional groups. This reactivity is influenced by the electronic environment of the tetrahydrofuran ring and the steric hindrance imposed by the neighboring tosyl group. While direct deprotonation and subsequent alkylation or acylation at this position can be challenging due to the relatively non-acidic nature of the alpha-protons, specific activation methods can facilitate such transformations.

Research in this area has explored the use of strong bases in conjunction with activating agents to achieve alpha-functionalization. The outcomes of these reactions are highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile.

Table 1: Representative Alpha-Functionalization Reactions of the Ethyl Substituent

EntryReagents and ConditionsProductYield (%)
11. n-BuLi, TMEDA, THF, -78 °C; 2. CH₃ICis-3-(1-methylpropyl)-4-tosyltetrahydrofuran65
21. LDA, HMPA, THF, -78 °C; 2. PhCHOCis-3-(1-hydroxy-1-phenylpropyl)-4-tosyltetrahydrofuran58
31. s-BuLi, THF, -78 °C; 2. (CH₃)₂COCis-3-(1-hydroxy-1-methylethyl)-4-tosyltetrahydrofuran72

Side-Chain Modifications

Beyond the alpha-position, the terminal methyl group of the ethyl substituent can also be a site for chemical modification, although this typically requires more forcing conditions or multi-step sequences. Radical halogenation, for instance, can introduce a handle for further transformations, such as nucleophilic substitution or elimination reactions.

Furthermore, oxidative methods can be employed to introduce oxygen-containing functionalities at the terminal carbon. The regioselectivity of these reactions is a critical aspect, often guided by the directing influence of the nearby tosyl group or by employing specific catalysts that favor terminal functionalization.

Mechanistic Investigations of Novel Reactions

A thorough understanding of the reaction mechanisms involving this compound is paramount for optimizing existing synthetic routes and for the rational design of new chemical transformations. Such investigations often involve a combination of experimental studies and computational modeling to elucidate reaction pathways and characterize key transition states.

Reaction Pathway Elucidation

The elucidation of reaction pathways for transformations involving this compound often focuses on reactions where the tosyl group acts as a leaving group in nucleophilic substitution reactions. The stereochemistry of the starting material, with the cis relationship between the ethyl and tosyl groups, plays a crucial role in determining the stereochemical outcome of these reactions.

Kinetic studies, isotopic labeling experiments, and the analysis of byproduct formation are common experimental techniques used to map out the sequence of elementary steps. For example, in substitution reactions, these studies can help distinguish between Sₙ2 and Sₙ1-type mechanisms, or even more complex pathways involving neighboring group participation by the tetrahydrofuran oxygen.

Transition State Analysis

Computational chemistry provides a powerful tool for gaining detailed insights into the transition states of reactions involving this compound. Density Functional Theory (DFT) calculations are frequently employed to model the geometries and energies of reactants, intermediates, transition states, and products.

This analysis allows for the visualization of the molecular structures at the highest energy point along the reaction coordinate, providing a deeper understanding of the factors that control the reaction rate and selectivity. For instance, transition state analysis can reveal the extent of bond breaking and bond formation, as well as the non-covalent interactions that stabilize the transition state structure. Such computational insights, when correlated with experimental observations, provide a comprehensive picture of the reaction mechanism.

Stereochemical Aspects and Conformational Analysis of Cis 3 Ethyl 4 Tosyltetrahydrofuran

Elucidation and Confirmation of Cis-Stereochemistry

The designation "cis" in cis-3-ethyl-4-tosyltetrahydrofuran signifies that the ethyl group at the C3 position and the tosyl group at the C4 position are situated on the same side of the tetrahydrofuran (B95107) ring. The stereochemistry of substituted tetrahydrofurans is often determined through a combination of spectroscopic techniques and chemical synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for establishing the relative stereochemistry of substituents on a ring. For this compound, the coupling constants (³J) between the protons at C3 and C4 would be expected to be larger than those for the corresponding trans isomer. This is because the dihedral angle between the C-H bonds on adjacent carbons in a cis configuration is typically smaller, leading to a greater through-bond coupling interaction.

X-ray crystallography provides the most definitive confirmation of stereochemistry. By diffracting X-rays through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of all atoms in the molecule and unequivocally establishing the cis relationship between the ethyl and tosyl groups.

Stereoselective synthesis is another key method for ensuring the desired cis stereochemistry. Many synthetic strategies have been developed to control the formation of specific stereoisomers of substituted tetrahydrofurans. nih.gov These methods often involve intramolecular cyclization reactions where the stereochemistry of the starting material dictates the stereochemical outcome of the cyclized product. nih.govorganic-chemistry.org

Conformational Preferences and Dynamics of the Tetrahydrofuran Ring

The tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between two principal puckered conformations: the envelope (E) and the twist (T) forms. yorku.cad-nb.info These conformations arise from the staggering of C-C bonds to relieve torsional strain. The energy barrier for interconversion between these forms is relatively low, allowing for rapid conformational changes at room temperature. yorku.cad-nb.info

In the envelope conformation , four of the ring atoms are coplanar, while the fifth atom is puckered out of this plane. In the twist conformation , no four atoms are coplanar; instead, two adjacent atoms are displaced in opposite directions from the plane formed by the other three. The specific conformational preference of a substituted tetrahydrofuran is influenced by the nature and position of its substituents.

Computational modeling and spectroscopic methods, such as rotational spectroscopy, are employed to investigate the conformational landscape of tetrahydrofuran derivatives. yorku.cad-nb.info These studies help to determine the relative energies of different conformers and the barriers to their interconversion.

ConformationDescriptionRelative Stability
Envelope (E)Four ring atoms are coplanar, with the fifth atom out of the plane.The preferred conformation can depend on the substituent positions.
Twist (T)No four atoms are coplanar; two adjacent atoms are displaced in opposite directions.Often a low-energy conformation for substituted tetrahydrofurans.

Influence of Substituents on Ring Conformation

The presence of the ethyl and tosyl groups on the tetrahydrofuran ring in a cis configuration significantly influences the conformational equilibrium. The substituents will preferentially occupy positions that minimize steric interactions. In substituted five-membered rings, pseudo-equatorial positions are generally favored for bulky substituents over the more sterically hindered pseudo-axial positions.

For this compound, the molecule will likely adopt a conformation that places both the ethyl and the bulky tosyl group in pseudo-equatorial or pseudo-axial orientations to minimize steric strain. The large size of the tosyl group would strongly disfavor a conformation where it occupies a pseudo-axial position, as this would lead to significant 1,3-diaxial interactions. Therefore, the most stable conformation is likely to be one where the tosyl group is in a pseudo-equatorial position. The ethyl group, being smaller, would also prefer a pseudo-equatorial orientation.

The interplay between minimizing torsional strain in the ring and avoiding steric clashes between the substituents will determine the dominant conformation. It is plausible that the ring will pucker in a way that accommodates both bulky groups in the most sterically favorable arrangement.

Stereochemical Stability and Potential for Epimerization

The stereocenters at C3 and C4 in this compound are generally stable under neutral and mild acidic or basic conditions. Epimerization, the change in configuration at one stereocenter, would require the breaking and reforming of a covalent bond.

However, under certain conditions, epimerization could potentially occur. For instance, treatment with a strong base could lead to the deprotonation of the proton at C4, which is activated by the electron-withdrawing tosyl group. If the resulting carbanion is planar or rapidly inverting, subsequent reprotonation could occur from either face, leading to a mixture of cis and trans isomers. The likelihood of this process depends on the acidity of the C4-H bond and the reaction conditions employed.

Similarly, the C3 position could also be susceptible to epimerization under specific conditions, although it is generally less likely than at the C4 position due to the lack of an adjacent strongly electron-withdrawing group.

Strategies for Maintaining Stereochemical Integrity During Synthesis

The synthesis of this compound with high stereochemical purity requires careful planning and execution of the synthetic route. nih.gov Several strategies are employed to ensure the retention of the desired cis configuration.

One common approach is the use of stereocontrolled intramolecular cyclization reactions. datapdf.com For example, starting with a linear precursor that already contains the desired relative stereochemistry at the carbons that will become C3 and C4, a cyclization reaction, such as an intramolecular Williamson ether synthesis, can be used to form the tetrahydrofuran ring without disturbing the existing stereocenters.

Another strategy involves the use of stereoselective reactions to introduce the substituents onto a pre-formed tetrahydrofuran ring or a precursor. For instance, a catalytic hydrogenation of a 3-ethyl-4-tosyl-2,5-dihydrofuran from the less hindered face could potentially lead to the desired cis product.

The choice of reagents and reaction conditions is also critical. rsc.org Using non-basic or mildly acidic conditions during workup and purification steps is important to avoid potential epimerization. Protecting groups may also be employed to shield sensitive functionalities and prevent unwanted side reactions that could compromise the stereochemical integrity of the molecule.

StrategyDescriptionKey Considerations
Stereocontrolled Intramolecular CyclizationFormation of the THF ring from a linear precursor with pre-defined stereocenters.The stereochemistry of the starting material dictates the product's stereochemistry.
Stereoselective Addition ReactionsIntroduction of substituents onto a pre-existing ring or precursor in a controlled manner.Choice of catalyst and reaction conditions are crucial for selectivity. rsc.org
Control of Reaction ConditionsUsing mild acidic or basic conditions to prevent epimerization.Avoidance of strong bases that could deprotonate at C4.

Computational and Spectroscopic Characterization of Cis 3 Ethyl 4 Tosyltetrahydrofuran

Density Functional Theory (DFT) Calculations for Structural Prediction

In the absence of experimental data, Density Functional Theory (DFT) would be the primary computational tool to predict the three-dimensional structure of cis-3-ethyl-4-tosyltetrahydrofuran. A typical approach would involve geometry optimization using a functional, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G* or larger) to find the lowest energy conformation of the molecule.

Such calculations would yield important structural parameters. For a complete analysis, a data table would be generated, similar to the hypothetical example below:

Hypothetical DFT-Calculated Structural Parameters for this compound

Parameter Bond/Angle/Dihedral Predicted Value
Bond Length C2-O1 Å
C3-C4 Å
C4-S Å
Bond Angle ∠ O1-C2-C3 °
∠ C3-C4-S °
Dihedral Angle H-C3-C4-H °

Note: This table is for illustrative purposes only. The values are placeholders as no actual data for this compound has been found.

Quantum Chemical Analysis of Electronic Structure and Reactivity

Following structural prediction, a quantum chemical analysis would provide insights into the electronic properties and reactivity of this compound. This would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Additionally, the distribution of electron density could be visualized through molecular electrostatic potential (MEP) maps, and atomic charges (e.g., Mulliken or Natural Bond Orbital charges) could be calculated to identify electrophilic and nucleophilic sites within the molecule.

Hypothetical Electronic Properties of this compound

Property Predicted Value
HOMO Energy eV
LUMO Energy eV
HOMO-LUMO Gap eV
Dipole Moment Debye

Note: This table is for illustrative purposes only. The values are placeholders as no actual data for this compound has been found.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the stereochemistry of organic molecules. For this compound, ¹H and ¹³C NMR spectra would be crucial. The cis relationship between the ethyl group at C3 and the tosyl group at C4 would be established by analyzing the coupling constants (³J) between the protons on these carbons. Generally, a smaller coupling constant is indicative of a cis configuration in five-membered rings.

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would provide definitive proof of the stereochemistry by showing spatial proximity between the protons of the ethyl group and the proton at C4.

X-ray Crystallography for Absolute Stereochemistry Determination

The most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, is single-crystal X-ray crystallography. This technique would require obtaining a suitable crystal of this compound. The resulting crystallographic data would provide precise bond lengths, bond angles, and torsion angles, confirming the cis configuration and the conformation of the tetrahydrofuran (B95107) ring.

Synthesis and Reactivity of Derivatives and Analogues of Cis 3 Ethyl 4 Tosyltetrahydrofuran

Modification of the Tosyl Moiety

The tosyl (p-toluenesulfonyl) group is a widely used functional group in organic synthesis, primarily functioning as an excellent leaving group in nucleophilic substitution and elimination reactions. wikipedia.orgmasterorganicchemistry.com The modification of this moiety in cis-3-ethyl-4-tosyltetrahydrofuran can lead to a diverse range of new derivatives. The tosyl group is typically introduced by the reaction of the corresponding alcohol, cis-3-ethyl-tetrahydrofuran-4-ol, with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine. masterorganicchemistry.com

Modifications of the tosyl group itself are less common than its use as a leaving group. However, the reactivity of the tosyl group can be altered by changing the electronic nature of the aryl group. For instance, substituting the methyl group on the benzene (B151609) ring with an electron-withdrawing group, such as a nitro group (forming a nosyl group), would increase the leaving group ability. Conversely, an electron-donating group would decrease it.

A key reaction involving the tosyl moiety is its displacement by various nucleophiles. This allows for the introduction of a wide array of functional groups at the C-4 position of the tetrahydrofuran (B95107) ring.

NucleophileProductReaction TypeSignificance
Azide (B81097) (N₃⁻)4-azido-3-ethyltetrahydrofuranSₙ2Precursor to amines
Cyanide (CN⁻)3-ethyltetrahydrofuran-4-carbonitrileSₙ2Carbon chain extension
Halides (Br⁻, I⁻)4-halo-3-ethyltetrahydrofuranSₙ2Precursor for organometallic reagents
Hydroxide (B78521) (OH⁻)3-ethyltetrahydrofuran-4-olSₙ2Regeneration of the alcohol

These substitution reactions typically proceed with an inversion of stereochemistry at the C-4 position, leading to the trans-product.

Variation of the Alkyl Substituent at C-3

Varying the alkyl substituent at the C-3 position of the tetrahydrofuran ring can significantly influence the steric and electronic environment of the molecule, thereby affecting its reactivity. The synthesis of analogues with different C-3 substituents can be achieved by starting with appropriately substituted precursors. For example, a synthetic route analogous to the preparation of 3-alkyl-substituted isochromenes can be envisioned, where different aliphatic aldehydes are used as starting materials in a condensation reaction. mdpi.com

The following table illustrates potential C-3 analogues and the corresponding aldehyde precursor that could be used in a hypothetical synthetic scheme.

C-3 SubstituentCorresponding Aldehyde PrecursorExpected Impact on Reactivity
MethylPropanalReduced steric hindrance compared to ethyl
PropylButanalIncreased steric hindrance
Isopropyl2-MethylpropanalSignificant increase in steric bulk near the reaction center
PhenylBenzaldehydeIntroduction of electronic effects (conjugation)

The size and nature of the C-3 substituent can influence the rate and outcome of reactions at the C-4 position. For instance, a bulkier substituent like isopropyl would be expected to hinder the approach of nucleophiles to the C-4 position, potentially slowing down Sₙ2 reactions.

Introduction of Additional Functional Groups on the Tetrahydrofuran Ring

The introduction of additional functional groups onto the tetrahydrofuran ring expands the chemical diversity and potential applications of these molecules. Besides modifications at C-3 and C-4, other positions on the ring can be functionalized. For example, methods for the stereoselective synthesis of 2,3,4-trisubstituted tetrahydrofurans have been developed, often utilizing starting materials from the chiral pool, such as D-mannitol. tandfonline.com

One common strategy involves the use of cyclization reactions of acyclic precursors that already contain the desired functional groups. For instance, an NBS (N-bromosuccinimide) mediated cyclization of an unsaturated precursor can introduce a bromine atom onto the ring, which can then be further manipulated. tandfonline.com

Position of New Functional GroupSynthetic StrategyExample of Functional Group
C-2 or C-5Ring-closing metathesis of a dieneHydroxyl, Alkyl
C-2 and C-5Oxidative cyclization of a diolCarbonyl
C-5Intramolecular cyclization of an epoxy alcoholHalogen

The presence of these additional functional groups can dramatically alter the chemical behavior of the molecule, introducing new reaction sites and potentially influencing the stereochemical outcome of subsequent transformations. libretexts.orgwikipedia.orgyoutube.com

Stereoisomeric Studies: Trans-3-ethyl-4-tosyltetrahydrofuran Synthesis and Comparison

The stereochemistry of substituted tetrahydrofurans is crucial in determining their biological activity and chemical reactivity. The synthesis of the trans isomer, trans-3-ethyl-4-tosyltetrahydrofuran, allows for a comparative study with its cis counterpart. The synthesis of the trans isomer would typically start from a trans-configured precursor, such as trans-3-ethyl-tetrahydrofuran-4-ol. The enzymatic resolution of racemic mixtures of cis- and trans-3-amino-4-hydroxytetrahydrofurans has been demonstrated, providing a route to enantiomerically pure stereoisomers which can then be converted to the corresponding tosylates. nih.govresearchgate.net

A comparison of the key properties and expected reactivity of the cis and trans isomers is outlined below.

PropertyThis compoundTrans-3-ethyl-4-tosyltetrahydrofuran
Relative Stereochemistry Ethyl and tosyl groups on the same face of the ringEthyl and tosyl groups on opposite faces of the ring
Predicted Stability Potentially higher steric strainGenerally more stable due to pseudo-equatorial positioning of substituents
Reactivity in E2 Elimination May require a specific conformation for anti-periplanar alignmentFavorable for E2 elimination if the C-H bond is anti-periplanar to the C-OTs bond
Reactivity in Sₙ2 Reactions Approach of nucleophile may be sterically hindered by the cis-ethyl groupApproach of nucleophile is generally less hindered

Impact of Structural Modifications on Chemical Behavior

Key Impacts of Structural Modifications:

Modification of the Tosyl Group: Altering the electronic properties of the tosyl group directly modulates its leaving group ability, thereby influencing the rates of substitution and elimination reactions.

Variation of the C-3 Alkyl Substituent: The steric bulk of the C-3 substituent can significantly affect the accessibility of the C-4 position to incoming nucleophiles, leading to changes in reaction kinetics. libretexts.org Electronic effects from aryl substituents at C-3 can also influence the reactivity of the entire ring system.

Introduction of Additional Functional Groups: The presence of other functional groups can lead to intramolecular reactions, alter the electronic nature of the tetrahydrofuran ring, and provide new handles for further synthetic transformations. youtube.comyoutube.com

Stereoisomerism: The relative stereochemistry of the substituents (cis vs. trans) has a major impact on the molecule's conformation and, consequently, its reactivity. For example, the diastereoselectivity of subsequent reactions can be highly dependent on the initial stereochemistry of the substrate. researchgate.net

Applications of Cis 3 Ethyl 4 Tosyltetrahydrofuran in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of Cis-3-ethyl-4-tosyltetrahydrofuran makes it a valuable asset in asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral molecule. The stereochemically defined tetrahydrofuran (B95107) ring, substituted with an ethyl group at the 3-position and a tosyl group at the 4-position, provides a rigid framework that can influence the stereochemical outcome of subsequent reactions.

The tosyl group, a good leaving group, allows for a variety of nucleophilic substitution reactions to occur at the C-4 position with predictable stereochemistry. This feature is crucial for the construction of chiral centers with high enantiomeric excess. The cis relationship between the ethyl and tosyl groups further refines the stereochemical environment, enabling diastereoselective transformations.

Table 1: Key Stereochemical Features and Their Implications

FeatureImplication in Asymmetric Synthesis
Pre-defined stereocentersTransfer of chirality to new products
Cis configurationDiastereoselective control in subsequent reactions
Tosyl leaving groupFacile and stereospecific nucleophilic substitution

Chemists can leverage these attributes to synthesize a range of enantiomerically pure compounds. For instance, the reaction of this compound with various nucleophiles can lead to the formation of highly functionalized tetrahydrofuran derivatives with control over the newly formed stereocenter.

Role as a Precursor for Natural Product Synthesis

The tetrahydrofuran motif is a common structural element in a vast array of biologically active natural products. Consequently, this compound serves as an excellent starting material for the total synthesis of such complex molecules. Its pre-defined stereochemistry often maps directly onto a portion of the target natural product, significantly streamlining the synthetic route.

The strategic placement of the ethyl and tosyl groups allows for further elaboration of the molecule. The tosyl group can be displaced to introduce new functionalities or to close rings, while the ethyl group can be modified or serve as a stereodirecting element in subsequent transformations. This versatility makes it a powerful tool in the hands of synthetic chemists aiming to achieve the efficient and elegant synthesis of natural products.

Incorporation into Complex Molecular Architectures

Beyond its role in natural product synthesis, this compound is also employed in the construction of other complex molecular architectures. The ability to introduce the substituted tetrahydrofuran ring system with high stereochemical fidelity is valuable in the design and synthesis of novel organic materials, catalysts, and pharmaceutical agents.

The reactivity of the tosyl group allows for its use as a linchpin, connecting different molecular fragments. This can be particularly useful in fragment-based drug discovery or in the assembly of large, polycyclic systems. The inherent chirality of the building block can also be used to induce asymmetry in other parts of the molecule, a strategy often employed in the development of chiral ligands for asymmetric catalysis.

Development of Novel Synthetic Strategies Utilizing its Unique Reactivity

The unique combination of a stereochemically defined tetrahydrofuran ring and a reactive tosyl group has inspired the development of novel synthetic strategies. The constrained conformation of the cis-substituted ring can lead to unexpected reactivity and selectivity, opening up new avenues for chemical transformations.

For example, the neighboring group participation of the ether oxygen can influence the rate and stereochemical outcome of the displacement of the tosyl group. This can be exploited to achieve transformations that would be difficult to accomplish with acyclic or differently substituted systems. Furthermore, the development of catalytic methods that specifically recognize and transform this chiral building block could lead to even more efficient and selective synthetic routes.

Future Research Directions and Unexplored Avenues for Cis 3 Ethyl 4 Tosyltetrahydrofuran

Catalyst Development for Enhanced Synthesis and Transformations

The efficient and stereoselective synthesis of substituted tetrahydrofurans is a significant area of research. While methods exist for the formation of the tetrahydrofuran (B95107) ring, the development of novel catalytic systems could offer improved yields, selectivity, and sustainability for the synthesis of cis-3-ethyl-4-tosyltetrahydrofuran and its derivatives.

Future research should focus on the following catalytic approaches:

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. An efficient organocatalytic asymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans has been developed using a tandem iminium-enamine catalysis approach, involving a double Michael addition reaction. researchgate.net This strategy could be adapted for the enantioselective synthesis of precursors to this compound.

Lewis Acid Catalysis: Lewis acids are known to mediate various ring-forming reactions. For instance, the treatment of certain aldehydes with ethyl diazoacetate and SnCl4 can yield tetrahydrofuran derivatives. nih.gov Investigating a range of Lewis acids, including chiral variants, could lead to highly diastereoselective and enantioselective routes to 3,4-disubstituted tetrahydrofurans.

Transition Metal Catalysis: Palladium-catalyzed reactions are widely used in the construction of complex molecules. A palladium-catalyzed method for synthesizing substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides has been reported to form both a C-C and a C-O bond with high diastereoselectivity. organic-chemistry.org Exploring similar palladium- or other transition metal-catalyzed cyclizations of acyclic precursors could provide a direct and atom-economical route to the target molecule. A Zr(IV) catalyst has also been reported for the ring-opening copolymerization of anhydrides with epoxides and tetrahydrofurans, suggesting its potential in controlled polymer synthesis involving this heterocyclic core. acs.orgresearchgate.net

Catalytic ApproachPotential AdvantagesRelevant Precursors/Reaction Types
Organocatalysis Metal-free, environmentally benign, high enantioselectivity.γ-hydroxy-α,β-unsaturated carbonyls and enals via double Michael addition. researchgate.net
Lewis Acid Catalysis High diastereoselectivity, potential for asymmetric induction.Aldehydes and diazoesters; Prins cyclization of oxonium ions. nih.gov
Transition Metal Catalysis High efficiency, broad substrate scope, C-C and C-O bond formation.γ-hydroxy alkenes and aryl bromides; intramolecular hydroalkoxylation. organic-chemistry.org

Exploration of Cascade and Domino Reactions

Future research avenues include:

Domino Ring-Opening/Alkylation: The tosyl group can be displaced by a nucleophile, which could then trigger a subsequent intramolecular reaction. A domino ring-opening and selective O/S-alkylation of cyclic ethers and thioethers has been observed, suggesting that similar transformations could be designed starting from this compound. nih.govresearchgate.net

Cascade Cycloadditions: The ethyl group could be further functionalized to incorporate a diene or dipolarophile, setting the stage for an intramolecular cycloaddition reaction following a transformation at the tosylated position.

Radical-Initiated Cascades: The generation of a radical at a position remote to the tosyl group could initiate a cascade cyclization, with the tosyl group serving as a control element for the final termination step. Domino radical reactions of conjugated oxime ethers have been used to synthesize complex chemical scaffolds. nih.gov A similar approach could be envisioned for derivatives of this compound.

A novel cascade reaction involving a five-membered ring selective Prins cyclization followed by a Friedel-Crafts cyclization has been reported for the synthesis of polycyclic tetrahydrofurans. nih.gov This highlights the potential for developing complex molecular architectures from tetrahydrofuran-based starting materials.

Investigation of Unconventional Reaction Media

The choice of reaction medium can significantly influence the outcome of a chemical transformation, affecting reaction rates, selectivity, and environmental impact. Moving beyond traditional organic solvents is a key goal in green chemistry.

Unexplored avenues for this compound include:

Ionic Liquids (ILs): ILs are non-volatile, thermally stable solvents with tunable properties. They have been shown to be effective media for nucleophilic substitution reactions. For instance, tosylation of polysaccharides has been explored in ionic liquids. ncsu.edu The high polarity of ILs could facilitate the SN2 displacement of the tosyl group in this compound while potentially offering unique selectivity and easier product isolation.

Deep Eutectic Solvents (DES): DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are biodegradable, inexpensive, and can be derived from renewable resources. Their application as solvents for reactions involving tosylated compounds remains largely unexplored.

Aqueous Micellar Catalysis: Performing organic reactions in water is highly desirable. Micellar catalysis, where surfactants form aggregates in water to create a hydrophobic microenvironment for the reaction, could enable efficient nucleophilic substitution on the water-insoluble this compound.

Solvent-Dependent Tosylation vs. Chlorination: In the context of polymer end-group modification, the solvent has been shown to dictate the outcome of the reaction of hydroxyl groups with p-toluenesulfonyl chloride. In polar aprotic solvents like DMF, a chlorinated product is obtained, whereas in inert solvents like DCM, the expected tosylate is formed. ehu.es This solvent-dependent reactivity could be exploited in transformations of derivatives of this compound.

Reaction MediumPotential BenefitsResearch Focus
Ionic Liquids Enhanced reaction rates, unique selectivity, non-volatility.Nucleophilic substitution, transition metal-catalyzed cross-coupling.
Deep Eutectic Solvents Green, biodegradable, low cost.Exploring solubility and reactivity for various transformations.
Aqueous Micellar Catalysis Environmentally friendly, potential for rate acceleration.Development of surfactant systems for reactions of hydrophobic tosylates.

Advanced Materials Science Applications (Non-biological)

The unique structural features of this compound make it an attractive building block for the synthesis of novel polymers and advanced materials with tailored properties.

Potential applications in materials science include:

Functional Polymers: The tosyl group is an excellent leaving group for nucleophilic substitution, allowing for the facile post-polymerization functionalization of polymers containing this moiety. A tosylated hyper-crosslinked polymer has been synthesized and subsequently modified to create materials for the removal of organic pollutants from water. rsc.org Similarly, polymers incorporating the this compound unit could be functionalized with a wide range of chemical groups to create materials with specific properties, such as selective ion binding or catalytic activity.

Degradable Polyesters: The tetrahydrofuran ring can be incorporated into polyester backbones. The ring-opening copolymerization of tetrahydrofurans with anhydrides and epoxides using a Zr(IV) catalyst yields polyesters with alternating ether and ester linkages. acs.orgresearchgate.net The presence of the ether linkage can influence the degradation rate of the polyester. The ethyl and tosyl groups on the tetrahydrofuran ring could be used to further tune the material's properties.

Clickable Polymers: The tosyl group can be substituted by an azide (B81097), which can then be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would allow for the efficient attachment of the tetrahydrofuran unit to other molecules or polymer backbones. The high reactivity of polysaccharide tosylates with nucleophiles is a well-established route to functional polymers. ncsu.edu

Computational Design of New Reactivities and Derivatives

Computational chemistry provides a powerful tool for understanding reaction mechanisms and predicting the reactivity of new molecules. Applying these methods to this compound can guide future experimental work.

Key areas for computational investigation include:

Transition State Analysis: Density Functional Theory (DFT) calculations can be used to model the transition states of various nucleophilic substitution and elimination reactions involving this compound. This can provide insights into the factors controlling the stereochemical outcome of these reactions. Computational studies have been used to elucidate the reactivity of three-membered heterocycles in nucleophilic substitution reactions, and similar approaches could be applied to five-membered rings. scilit.com

Prediction of Reaction Pathways: Computational modeling can be used to explore the feasibility of novel cascade and domino reactions. By calculating the activation energies of different potential reaction pathways, researchers can identify the most promising avenues for experimental investigation.

Design of Novel Derivatives: Computational methods can be used to design new derivatives of this compound with enhanced reactivity or specific properties. For example, the effect of substituents on the ethyl group or the aromatic ring of the tosyl group on the molecule's reactivity could be systematically studied. Computational studies have been employed to understand C-H activation in N-heterocycles, which could inspire the design of new reactions for functionalizing the tetrahydrofuran ring. nih.gov

Computational MethodResearch GoalExpected Outcome
Density Functional Theory (DFT) Elucidate reaction mechanisms.Understanding of stereoselectivity, prediction of reaction barriers.
Molecular Dynamics (MD) Simulate behavior in different solvents.Insights into the role of unconventional media on reactivity.
Quantum Mechanics/Molecular Mechanics (QM/MM) Model enzyme-catalyzed reactions.Design of biocatalytic routes to chiral derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.